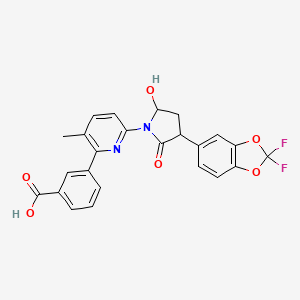
2,3,3',4',6-Penta-O-acetylsucrose-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,3’,4’,6-Penta-O-acetylsucrose. It is an isotope-labeled compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 involves the acetylation of sucrose with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and yield of the product. The final product is subjected to rigorous quality control measures to meet the standards required for research applications.
化学反応の分析
Types of Reactions
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield deuterated sucrose and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or dilute acids.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: Deuterated sucrose and acetic acid.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
科学的研究の応用
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the synthesis of other deuterated compounds and as a standard in analytical techniques such as mass spectrometry
作用機序
The mechanism of action of 2,3,3’,4’,6-Penta-O-acetylsucrose-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic pathways. The compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium allows for precise tracking using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
類似化合物との比較
Similar Compounds
2,3,3’,4,4’-Penta-O-acetylsucrose: Another acetylated derivative of sucrose with similar properties but without deuterium labeling.
α-D-Mannose pentaacetate: A similar compound used in biochemical research but derived from mannose instead of sucrose.
Uniqueness
2,3,3’,4’,6-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. The deuterium atoms provide a distinct advantage in studying reaction mechanisms and metabolic pathways, making it a preferred choice in various scientific fields.
特性
分子式 |
C22H32O16 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-3-hydroxyoxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
InChIキー |
AHLIHMGXFJRKSY-QCURXUJTSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(C([2H])([2H])O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

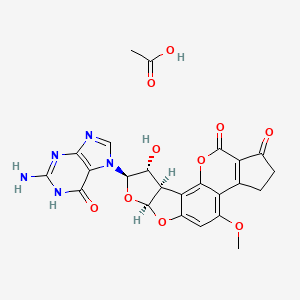
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

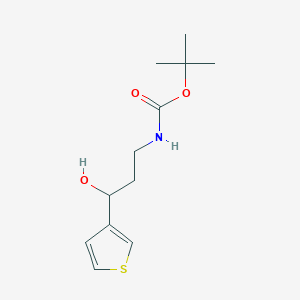

![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
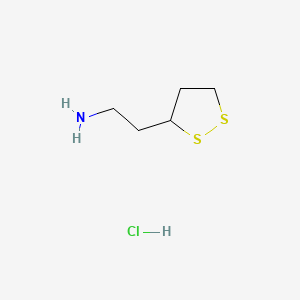
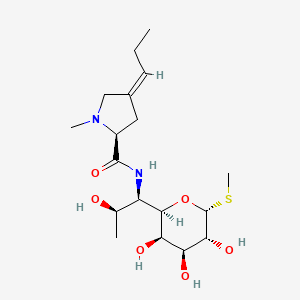
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
